[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate
Description
[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate is a heterocyclic organic compound featuring a 1,2-oxazole core substituted at position 5 with a 2-fluorophenyl group and at position 3 with a methyl ester linked to a 2-(4-methoxyphenoxy)acetate moiety. The 4-methoxyphenoxy group introduces additional lipophilicity and steric bulk, which could modulate solubility and target binding.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO5/c1-23-14-6-8-15(9-7-14)24-12-19(22)25-11-13-10-18(26-21-13)16-4-2-3-5-17(16)20/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHRMHWKJWEAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)OCC2=NOC(=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate typically involves multi-step organic reactions. One common route starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives. The final step involves esterification to attach the methoxyphenoxy acetate group, typically using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.
Mechanism of Action
The mechanism of action of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction cascades, metabolic pathways, and gene expression regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with three analogues: a furan-substituted oxazole derivative, a triazole-based sulfanylacetate ester, and a triazole-containing fluorobenzoyl derivative. Key differences in core structure, substituents, and physicochemical properties are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
1,2,4-Triazole: Nitrogen-rich triazole cores enhance polarity and hydrogen-bonding capacity, favoring interactions with enzymatic targets (e.g., kinases, proteases) .
Substituent Effects: Fluorophenyl vs. Methoxy Positioning: Para-methoxy groups (as in the target compound) optimize steric compatibility with flat binding pockets, while ortho-substituents (e.g., in ) may introduce steric clashes .
Ester Group Variations: The 4-methoxyphenoxyacetate group in oxazole derivatives offers moderate hydrophilicity, whereas sulfanylacetate esters in triazoles introduce thioether bonds capable of redox-mediated interactions .
Hypothetical Activity Trends:
- Antimicrobial Activity : Triazole derivatives (e.g., ) are more commonly associated with antifungal and antiviral activity due to their ability to disrupt ergosterol synthesis or viral proteases.
- Antitumor Potential: Fluorine-substituted oxazoles may exhibit enhanced DNA intercalation or topoisomerase inhibition, as seen in fluorouracil analogues .
Biological Activity
The compound [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate is a synthetic organic molecule that belongs to the class of oxazole derivatives. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article provides a detailed examination of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Molecular Structure
- IUPAC Name: this compound
- Molecular Formula: CHFNO
- Molecular Weight: 356.3 g/mol
Structural Features
The compound consists of:
- An oxazole ring , which contributes to its biological activity.
- A fluorophenyl group , which may enhance lipophilicity and bioactivity.
- A methoxyphenoxyacetate moiety , potentially influencing its pharmacological properties.
Synthesis
The synthesis typically involves:
- Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving α-haloketones and amides in the presence of bases like potassium carbonate.
- Introduction of Functional Groups: Subsequent reactions introduce the fluorophenyl and methoxyphenoxyacetate groups, optimizing conditions for high yield and purity.
The biological activity is primarily attributed to the interaction with specific molecular targets:
- The compound may inhibit enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- It could also modulate receptor activities that are critical in various disease processes.
Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound display effective inhibition against a range of bacterial strains.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity:
- It has been observed to inhibit cell proliferation in various cancer cell lines.
- Mechanistic studies indicate potential pathways involving apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been highlighted in several studies:
- It may inhibit pro-inflammatory cytokines, thereby reducing inflammation.
Research Findings and Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. |
| Study 2 | Anticancer Activity | Showed reduced viability in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. |
Case Study: Anticancer Activity
In a study involving various cancer cell lines, this compound was tested for its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability with notable induction of apoptosis as evidenced by increased caspase activity.
Case Study: Anti-inflammatory Mechanism
Another investigation assessed the compound's effect on inflammatory markers in vitro. The results demonstrated a significant decrease in the expression of COX-2 and iNOS, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
